REACTION_CXSMILES
|
CC(CCCC(C)CCCC(C)CCCC(C)C)=CCC1C(C)=C([N:16]=[N:17][C:18]2[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=2)C2C(=CC=CC=2)C=1O.C1(C)C=CC=CC=1.CO>[N+](C1C=CC=CC=1CCCCCCCCOCCCCCCCCC1C=CC=CC=1[N+]([O-])=O)([O-])=O>[N+:24]([C:21]1[CH:20]=[CH:19][C:18]([NH:17][NH2:16])=[CH:23][CH:22]=1)([O-:26])=[O:25] |f:1.2|
|
Name
|
o-nitrophenyloctyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CCCCCCCCOCCCCCCCCC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
2-(3,7,11,15-tetramethyl-2-hexadecenyl)-3-methyl-4-[(4-nitrophenyl)azo]-1-naphthol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC1=C(C2=CC=CC=C2C(=C1C)N=NC1=CC=C(C=C1)[N+](=O)[O-])O)CCCC(CCCC(CCCC(C)C)C)C
|
Name
|
toluol methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |